Methyl 3-amino-2-hydroxy-2-phenylpropanoate
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Overview
Description
Methyl 3-amino-2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The reduction and inversion methods mentioned above are scalable and can be adapted for industrial production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various isomers.
Scientific Research Applications
Methyl 3-amino-2-hydroxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-2-phenylpropanoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is a precursor in the synthesis of methyl 3-amino-2-hydroxy-2-phenylpropanoate.
Methyl 2-amino-3-phenylpropanoate: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds and pharmaceuticals.
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOWOCVQMAUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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